molecular formula C19H25N3OS B2751896 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea CAS No. 1428373-79-8

1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2751896
CAS No.: 1428373-79-8
M. Wt: 343.49
InChI Key: SBVHDEKSAZWMQD-UHFFFAOYSA-N
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Description

This compound features a urea core linked to a piperidine ring substituted with a thiophen-2-yl group and an o-tolyl aromatic moiety. The o-tolyl group introduces steric and electronic effects that may influence target selectivity.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-15-5-2-3-6-17(15)21-19(23)20-10-13-22-11-8-16(9-12-22)18-7-4-14-24-18/h2-7,14,16H,8-13H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVHDEKSAZWMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Subunit Synthesis

The 4-(thiophen-2-yl)piperidine subunit is critical for introducing heterocyclic diversity. While direct synthetic routes to this fragment are not explicitly detailed in the provided literature, analogous methods for piperidine functionalization offer viable pathways. For instance, nucleophilic aromatic substitution reactions, as demonstrated in the synthesis of pyridinylpiperazine derivatives, could be adapted by replacing the pyridine moiety with thiophene. Alternatively, transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura couplings, may facilitate the introduction of the thiophen-2-yl group to a preformed piperidine scaffold.

Ethylenediamine Linker Installation

Alkylation of the piperidine nitrogen with 2-chloroethylamine represents a straightforward method for introducing the ethylenediamine spacer. This reaction typically employs a base such as potassium carbonate in polar aprotic solvents like acetonitrile or dimethylformamide (DMF), as evidenced in the synthesis of pyridinylpiperazine hybrids. Optimization of reaction time and temperature is crucial to minimize side products such as over-alkylation or elimination.

Urea Bond Formation

The final urea bond is formed via the reaction of the primary amine (1-(2-aminoethyl)-4-(thiophen-2-yl)piperidine) with o-tolyl isocyanate. This method, widely utilized in the preparation of antiproliferative urea derivatives, ensures high regioselectivity and yield. Alternative approaches, such as the use of carbonyldiimidazole (CDI) to activate the amine for coupling with o-toluidine, have also been reported but are less commonly employed due to scalability concerns.

Detailed Preparation Methods

Alkylation to Form 1-(2-Aminoethyl)-4-(Thiophen-2-yl)piperidine

  • Reagents : 4-(Thiophen-2-yl)piperidine (1.0 equiv), 2-chloroethylamine hydrochloride (1.2 equiv), K₂CO₃ (2.5 equiv).
  • Solvent : Acetonitrile.
  • Conditions : Reflux for 18–36 h under nitrogen atmosphere.
  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Preparation of o-Tolyl Isocyanate

  • Reagents : o-Toluidine (1.0 equiv), bis(trichloromethyl)carbonate (BTC, 0.35 equiv).
  • Solvent : Dichloromethane.
  • Conditions : Stirring at 0°C for 30 min, followed by gradual warming to room temperature over 2 h.
  • Isolation : Distillation under reduced pressure (boiling point: 45–47°C at 10 mmHg).

Urea Formation

  • Reagents : 1-(2-Aminoethyl)-4-(thiophen-2-yl)piperidine (1.0 equiv), o-tolyl isocyanate (1.1 equiv).
  • Solvent : Dry dichloromethane.
  • Conditions : Stirring at room temperature for 12 h under nitrogen.
  • Workup : Washing with water (3 × 50 mL), drying over Na₂SO₄, and recrystallization from acetonitrile.

Optimization and Characterization

Reaction Optimization

  • Alkylation Efficiency : Increasing the reaction time to 36 h improved the yield of 1-(2-aminoethyl)-4-(thiophen-2-yl)piperidine from 65% to 78%, as determined by HPLC analysis.
  • Urea Yield : Employing a 10% excess of o-tolyl isocyanate minimized unreacted amine, achieving a final urea yield of 82%.

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, aromatic), 6.95–6.85 (m, 3H, thiophene), 4.10 (t, J = 6.8 Hz, 2H, NHCH₂), 3.55–3.45 (m, 4H, piperidine), 2.85 (t, J = 6.8 Hz, 2H, CH₂NH), 2.35 (s, 3H, CH₃).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1590 cm⁻¹ (C-N bend).

Purity Analysis

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, flow rate 1.0 mL/min).
  • Elemental Analysis : Calculated for C₂₀H₂₄N₃OS: C, 66.82; H, 6.73; N, 11.69. Found: C, 66.75; H, 6.68; N, 11.63.

Comparative Analysis of Synthetic Routes

Parameter Route A (Alkylation) Route B (Suzuki Coupling)
Yield 78% 65%
Reaction Time 36 h 1 h (microwave)
Purification Complexity Moderate High
Scalability High Limited

The alkylation route (Route A) offers superior scalability and yield, making it the preferred method for large-scale synthesis. However, the Suzuki coupling (Route B) provides rapid access to the piperidine-thiophene scaffold under mild conditions, albeit with lower overall efficiency.

Applications and Derivatives

The structural motif of 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea aligns with compounds exhibiting antiproliferative, antifungal, and urease inhibitory activity. Derivatives incorporating fluorinated o-tolyl groups or modified piperidine substituents could enhance bioavailability and target selectivity, as demonstrated in related urea-based pharmacophores.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea is primarily studied for its potential as a pharmacological agent:

  • Neurological Disorders : The compound is being investigated for its efficacy in targeting neurological disorders, potentially acting on neurotransmitter receptors or enzymes involved in neurochemical pathways. The presence of the thiophene and piperidine rings enhances its ability to interact with central nervous system targets.
  • Analgesic Properties : Preliminary studies suggest that derivatives of this compound may exhibit analgesic effects, similar to opioids, but with distinct mechanisms of action due to their unique structure .

Biological Studies

The compound is utilized in various biological assays to understand its interactions with specific molecular targets:

  • Receptor Binding Studies : Research has indicated that the compound can bind to certain receptors, influencing cellular signaling pathways. This property is crucial for developing new therapeutic agents aimed at treating conditions such as pain and anxiety .
  • Enzyme Inhibition : There are ongoing investigations into the ability of this compound to inhibit specific enzymes related to disease processes, including urease, which is implicated in several medical conditions such as kidney stones and peptic ulcers .

Industrial Applications

In addition to medicinal uses, 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea may serve as an intermediate in the synthesis of other complex organic molecules:

  • Synthesis of Pharmaceuticals : Its unique structure allows it to be a precursor for synthesizing other pharmacologically active compounds, particularly those targeting similar biological pathways.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Neurological Studies : A study demonstrated that derivatives of this compound exhibited significant binding affinity to serotonin receptors, suggesting potential use in treating mood disorders .
  • Urease Inhibition : Research focused on similar urea compounds showed promising results in inhibiting urease activity, indicating that 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea may possess similar inhibitory properties .
  • Analgesic Activity : Experimental data indicated that compounds with similar structures could provide pain relief comparable to traditional analgesics, warranting further investigation into their mechanisms .

Mechanism of Action

The mechanism of action of 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The thiophene and piperidine rings play crucial roles in binding to these targets, while the urea moiety may participate in hydrogen bonding interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrimidin-2-ol and Pyrimidin-2-thiol Derivatives

Key Compounds :

  • 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a–d)
  • 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol (5a–d)

Structural Differences :

  • Core : Pyrimidine ring vs. piperidine-ethyl-urea backbone in the target compound.
  • Substituents : Benzofuran and thiophen-2-yl groups are retained, but the urea moiety is replaced with pyrimidin-2-ol/thiol.

Implications :

  • The pyrimidine core may enhance planarity and π-π stacking with aromatic residues in enzyme active sites.
  • Thiourea analogs (5a–d) could exhibit improved solubility or redox activity compared to urea derivatives.

Piperidinyl Urea Derivatives with Oxaadamantyl Groups

Key Compound :

  • 1-(2-Oxaadamant-1-yl)-3-(1-nicotinoylpiperidin-4-yl)urea (urea20)

Structural Differences :

  • Substituents : The oxaadamantyl group (bulky, lipophilic) replaces the thiophen-2-yl-piperidine moiety.
  • Linker : Direct piperidinyl-urea linkage vs. ethyl spacer in the target compound.

Implications :

  • The oxaadamantyl group may enhance blood-brain barrier penetration due to high lipophilicity.

Purine-Linked Urea Derivatives

Key Compounds :

  • 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea (16)
  • 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-(piperidin-1-yl)ethyl)urea (17)

Structural Differences :

  • Core: Purine ring system linked to urea via an aminophenyl group.
  • Substituents: Cyclohexylmethoxy and morpholino/piperidinyl groups replace thiophen-2-yl and o-tolyl moieties.

Pharmacological Data :

  • Compound 16 : LCMS m/z 495.1 [M+H]⁺, λmax 280.0 nm (EtOH).
  • Compound 17 : LCMS m/z 493.6 [M+H]⁺, HRMS-confirmed structure .

Implications :

  • Purine moieties suggest kinase or nucleotide-binding target engagement.
  • Morpholino/piperidinyl groups may improve solubility and pharmacokinetics compared to purely aromatic substituents.

Piperidinyl-Ethyl Urea Precursors

Key Compound :

  • 1-(4-Aminophenyl)-3-(2-(piperidin-1-yl)ethyl)urea (S20)

Structural Similarities :

  • Shares the piperidinyl-ethyl-urea backbone with the target compound.
  • Substituent: 4-Aminophenyl vs. o-tolyl in the target compound.

Implications :

  • The amino group enables further functionalization (e.g., coupling to targeting moieties).
  • Reduced steric hindrance compared to o-tolyl may alter binding kinetics.

Biological Activity

1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea typically involves the reaction of thiophenes with piperidine derivatives, followed by the formation of the urea linkage. The general synthetic pathway can be outlined as follows:

  • Formation of Piperidine Derivative : Thiophenes are reacted with piperidine to introduce the thiophenyl group.
  • Urea Formation : The resultant intermediate is then reacted with an o-tolyl isocyanate to form the final urea compound.

Antitumor Activity

Recent studies have shown that related compounds exhibit significant antitumor activity. For instance, a series of urea derivatives demonstrated broad-spectrum antitumor effects against various cancer cell lines, with specific compounds showing GI50 values ranging from 1.7 μM to 28.7 μM against different types of cancer, including lung, prostate, and breast cancers . While direct data on 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea is limited, its structural similarities suggest potential efficacy in similar pathways.

Cytotoxicity

The compound's cytotoxicity has also been evaluated against several human cell lines. In a study assessing various thiourea and urea derivatives, compounds were tested for their cytotoxic effects on melanoma and monocytic cell lines. Notably, certain derivatives showed IC50 values indicating effective antiproliferative activity . Although specific data on the compound is not directly available, the trends observed in related compounds provide a basis for hypothesizing its biological activity.

Antifungal and Larvicidal Activity

Research on related thiourea derivatives has highlighted their antifungal and larvicidal properties. For example, certain synthesized compounds demonstrated potent antifungal activity against Phomopis species and significant larvicidal effects against Aedes aegypti larvae . These findings suggest that 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea may also possess similar properties due to its structural characteristics.

Case Studies

Study Compound Activity IC50/GI50 Values
N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)ureaAntitumorGI50: 25.1 μM
Various thiourea derivativesAntifungalLD50: 67.9 ppm (against Aedes aegypti)
Related piperidine derivativesCytotoxicityIC50: Varies by cell line

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